molecular formula C12H9N3S B1419882 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione CAS No. 1204296-84-3

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

Cat. No.: B1419882
CAS No.: 1204296-84-3
M. Wt: 227.29 g/mol
InChI Key: DAMKLONWIZWQBU-UHFFFAOYSA-N
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Description

5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione is a nitrogen-containing heterocyclic compound It is known for its unique structure, which combines elements of both pyridine and benzodiazepine rings

Mechanism of Action

Target of Action

The primary target of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione is the M2 muscarinic receptor . The M2 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the function of the central and peripheral nervous system.

Mode of Action

This compound acts as a selective antagonist at the M2 muscarinic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M2 receptor sites.

Biochemical Pathways

The antagonistic action of this compound on the M2 muscarinic receptors affects the cholinergic pathways in the nervous system . These pathways involve the neurotransmitter acetylcholine and are crucial for a wide range of functions, including muscle contraction, heart rate, memory, and more.

Result of Action

As a selective M2 muscarinic receptor antagonist, this compound can inhibit the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as changes in heart rate or gastrointestinal motility .

Biochemical Analysis

Biochemical Properties

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione plays a significant role in biochemical reactions due to its ability to bind to muscarinic receptors. It has been evaluated for its binding affinity to M1, M2, and M3 muscarinic receptors in vitro and for its antagonistic activities in vivo . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to antagonize bradycardia and salivation by binding to muscarinic receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic receptors affects the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through G proteins . These interactions lead to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors. As a muscarinic receptor antagonist, it inhibits the action of acetylcholine, leading to various cellular responses . The compound’s binding to these receptors results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels, ultimately affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained interactions with muscarinic receptors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes muscarinic receptors, leading to desired therapeutic effects. At higher doses, it may exhibit toxic or adverse effects, such as bradycardia and salivation . Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that influence its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interactions with biomolecules and its overall efficacy in biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-chloropyridine and o-nitrobenzoyl chloride.

    Formation of Intermediate: These starting materials react in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine.

    Reduction: The intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine.

    Cyclization: Finally, the compound undergoes cyclization upon heating to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly those targeting muscarinic receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is studied for its binding affinity to various receptors and its potential as a pharmacological agent.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
  • 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-sulfone
  • 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-sulfoxide

Uniqueness

What sets 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione apart from its analogs is its sulfur atom at the 6-position, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific reactions that its oxygen or nitrogen analogs cannot, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMKLONWIZWQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195024
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-84-3
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (3.00 g, 14 mmol) and Lawesson's reagent (6.51 g, 16 mmol) in pyridine (40 mL) was heated to 100° C. for 18 hours. After cooling to room temperature the mixture was poured into water and stirred. The precipitate was collected on a filter paper and dried. The crude product (yellow solid) was carried on to the next step without further purification (96%). 1H NMR (DMSO-d6) 400 MHz δ: 11.99 (s, 1H), 8.37, (s, 1H), 7.98 (dd, J=4.6, 1.7 Hz, 1H), 7.96 (dd, J=8.0, 1.7 Hz, 1H), 7.44 (dd, J=7.7, 1.4 Hz, 1H), 7.35 (td, J=7.7, 1.7 Hz, 1H), 7.06 (dd, J=8.0, 1.2 Hz, 1H), 7.01 (dd, J=8.0, 4.6 Hz, 1H), 6.95 (td, J=8.0, 1.2 Hz, 1H); LC/MS [M+H]: 228.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 2
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 3
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 4
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 5
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 6
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

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